molecular formula C17H14ClNO2 B1256981 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole CAS No. 601519-76-0

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole

Cat. No.: B1256981
CAS No.: 601519-76-0
M. Wt: 299.7 g/mol
InChI Key: UPQIJUPZPPSCEM-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole is an organic compound that features a benzyloxyphenyl group attached to an isoxazole ring with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a transition metal such as copper.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyloxyphenyl halide with a suitable nucleophile.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, which involves the reaction of the isoxazole ring with formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the chloromethyl group.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. The chloromethyl group can undergo nucleophilic substitution, leading to covalent modification of target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Benzyloxyphenyl)-3,3-dimethylpropanoyl group: Similar in structure but with a dimethylpropanoyl group instead of a chloromethyl group.

    2-O-Benzyloxycarbonyl protected glycosyl donors: Similar in having a benzyloxy group but used in glycosylation reactions.

Uniqueness

3-(2-Benzyloxyphenyl)-5-chloromethylisoxazole is unique due to its combination of a benzyloxyphenyl group, an isoxazole ring, and a chloromethyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-11-14-10-16(19-21-14)15-8-4-5-9-17(15)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQIJUPZPPSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590779
Record name 3-[2-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601519-76-0
Record name 3-[2-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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